di-n-Butylethylamine

Description

Significance of Tertiary Amines in Contemporary Organic Chemistry

Tertiary amines are a class of organic compounds characterized by a nitrogen atom bonded to three alkyl or aryl groups. fiveable.me This structure imparts distinct chemical properties, making them crucial reagents and intermediates in organic synthesis. Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which influences their reactivity. fiveable.melibretexts.org They are widely utilized as non-nucleophilic bases, catalysts, and building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.netsioc-journal.cn

The basicity of tertiary amines is a key aspect of their chemical behavior. The presence of electron-donating alkyl groups increases the electron density on the nitrogen atom, making them more basic than ammonia. libretexts.orglkouniv.ac.in This property allows them to act as effective acid scavengers in reactions that produce acidic byproducts. Furthermore, the lone pair of electrons on the nitrogen atom enables them to function as nucleophiles and ligands in transition-metal catalyzed reactions, which are fundamental to modern synthetic chemistry. researchgate.netsioc-journal.cn

Overview of N,N-Di-n-Butylethylamine's Role in Chemical Transformations and Materials Science

N,N-di-n-butylethylamine, with its specific combination of two n-butyl groups and one ethyl group attached to the nitrogen atom, offers a unique set of properties that have been harnessed in various applications. cymitquimica.com Its structure provides steric hindrance around the nitrogen atom, which can be advantageous in directing the outcome of chemical reactions.

In the realm of chemical transformations, N,N-di-n-butylethylamine can function as a base and a catalyst. For instance, its non-nucleophilic nature makes it suitable for promoting elimination reactions and other base-mediated transformations where the amine itself should not participate as a nucleophile. It can also be a precursor for the synthesis of other valuable chemical intermediates. cymitquimica.com

In materials science, the incorporation of tertiary amines like N,N-di-n-butylethylamine can influence the properties of polymers and other materials. They can be used in the formulation of coatings, where they can act as curing agents or catalysts. sanjaychemindia.comfishersci.at The properties of the resulting materials, such as their thermal stability and mechanical strength, can be tailored by the choice of the amine. Research has also explored the use of related dibutylamine (B89481) compounds as corrosion inhibitors and in the manufacture of emulsifiers. wikipedia.orgatamanchemicals.combasf.com

Historical Context and Evolution of Research on N,N-Di-n-Butylethylamine and Related Aliphatic Tertiary Amines

The study of amines dates back to the 19th century, with their initial discovery and classification. Aliphatic amines, including tertiary amines, were initially isolated from natural sources, such as the decomposition of proteins. britannica.com The development of synthetic methods in the late 19th and early 20th centuries, such as the reaction of alcohols with ammonia, enabled the large-scale production of a variety of amines. britannica.com

Early research focused on understanding the fundamental properties of amines, including their basicity and reactivity. The development of nomenclature systems by organizations like the IUPAC and Chemical Abstracts Service provided a standardized way to name these compounds. msu.edu

In the mid-20th century, the advent of new analytical techniques, such as spectroscopy, allowed for a more detailed characterization of amines and their reaction products. This period also saw the expansion of their applications in various industries. The development of transition-metal catalysis in the latter half of the 20th century opened up new avenues for the use of tertiary amines as ligands and catalysts in a wide array of chemical reactions. researchgate.netsioc-journal.cn

The synthesis of specific tertiary amines like N,N-diisopropylethylamine (DIPEA), a compound structurally related to N,N-di-n-butylethylamine, has been optimized over the years, highlighting the industrial importance of this class of compounds. google.com Research continues to explore new synthetic routes and applications for aliphatic tertiary amines, driven by the need for more efficient and selective chemical processes.

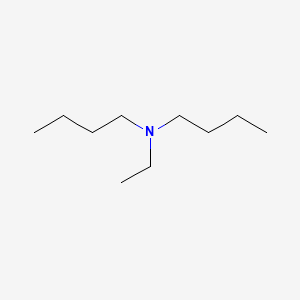

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-ethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-4-7-9-11(6-3)10-8-5-2/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDGYADAMYMJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196228 | |

| Record name | N-Ethyldibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4458-33-7 | |

| Record name | N-Butyl-N-ethyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4458-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-butylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyldibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyldibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-BUTYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L70Q7EKN2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for N,n Di N Butylethylamine

Direct Alkylation Strategies for Tertiary Amine Synthesis

Direct alkylation represents a fundamental approach to the synthesis of tertiary amines. This strategy involves the formation of a new carbon-nitrogen bond by reacting a secondary amine with an alkylating agent.

Exploration of Alkylation Reactions with N-Butylethylamine Precursors

The synthesis of N,N-di-n-butylethylamine can be directly accomplished by the N-alkylation of its secondary amine precursor, N-butylethylamine. This method, while straightforward, often faces challenges with selectivity, as the primary amine can undergo multiple alkylations, potentially leading to the formation of quaternary ammonium (B1175870) salts. researchgate.netmasterorganicchemistry.com

A reliable approach to control the N-alkylation of secondary amines involves using reagents like diisopropyl azodicarboxylate (DIAD) in conjunction with triphenylphosphine (B44618) (TPP) or a polymer-supported triphenylphosphine (PS-TPP). researchgate.net This method effectively converts a range of secondary amines into their corresponding tertiary amines using various alkyl halides, with the significant advantage of not forming quaternary amine salts. researchgate.net For the synthesis of N,N-di-n-butylethylamine, N-butylethylamine would be reacted with a butyl halide, such as butyl iodide, in the presence of DIAD and TPP. The proposed mechanism involves the initial reaction of TPP with DIAD to form a reactive intermediate. The secondary amine then attacks this intermediate, followed by nucleophilic substitution with the alkyl iodide to yield the tertiary amine and other byproducts. researchgate.net

Another strategy involves the N-alkylation of primary amines with alkyl halides to form secondary amines like N-ethyl-n-butylamine, which can then be further alkylated. evitachem.com However, controlling this stepwise process to prevent over-alkylation and ensure a high yield of the desired tertiary amine can be complex. masterorganicchemistry.com

Catalytic Approaches in N,N-Di-n-Butylethylamine Alkylation

Catalytic methods offer a more efficient and sustainable alternative to traditional alkylation by enabling the use of alcohols as alkylating agents, which are considered green reagents. The N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, typically involves a transition metal catalyst. rsc.org This process entails the catalyst temporarily 'borrowing' hydrogen from the alcohol to form an aldehyde intermediate. The aldehyde then reacts with the amine to form an imine or enamine, which is subsequently reduced by the 'borrowed' hydrogen to yield the alkylated amine, with water as the only byproduct. rsc.org

For the synthesis of N,N-di-n-butylethylamine, this could involve the reaction of N-butylethylamine with butanol. A heterogeneous bimetallic catalyst, such as Pt-Sn/γ-Al2O3, has proven effective for the N-alkylation of both primary and secondary amines with a wide array of alcohols, demonstrating high catalytic activity and recyclability. Ruthenium complexes, for instance [Ru(p-cymene)Cl2]2 with bidentate phosphine (B1218219) ligands, are also effective for converting secondary amines into tertiary amines. organic-chemistry.org Similarly, iridium catalysts bearing N-heterocyclic carbene ligands have shown high performance in the N-alkylation of amines. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for N-Alkylation of Amines

| Catalyst System | Alkylating Agent | Amine Substrate | Key Features | Reference |

|---|---|---|---|---|

| Pt-Sn/γ-Al2O3 | Alcohols | Primary/Secondary Amines | Heterogeneous, recyclable, high activity. | |

| [Ru(p-cymene)Cl2]2 / dppf or DPEphos | Alcohols | Secondary Amines | Homogeneous, effective for N-heterocyclization. | organic-chemistry.org |

| Iridium-NHC complexes | Alcohols | Primary/Secondary Amines | High performance for N-methylation and general alkylation. | organic-chemistry.org |

Hydroamination Reactions in N,N-Di-n-Butylethylamine Synthesis

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing amines. libretexts.org This approach can be catalyzed by various metal complexes, including those of alkali, rare-earth, and transition metals. libretexts.orgwikipedia.org

Catalytic Hydroamination of Olefins with Secondary Amines Leading to Tertiary Butylamines

The intermolecular hydroamination of unactivated olefins with simple dialkyl amines to produce tertiary amines has been a significant challenge in organic synthesis. nih.govuniv-smb.fr However, recent advancements have led to efficient protocols. One such method employs an iridium photocatalyst that, under visible light irradiation at room temperature, facilitates the addition of secondary amines to a wide range of olefins with anti-Markovnikov regioselectivity. nih.govuniv-smb.fr

In the context of synthesizing N,N-di-n-butylethylamine, this could be achieved by the hydroamination of ethylene (B1197577) with di-n-butylamine. The reaction proceeds through an aminium radical cation intermediate. nih.govuniv-smb.fr This photocatalytic method is notable for its broad functional group tolerance and its ability to form tertiary amine products that might be energetically unfavorable to synthesize via conventional ground-state catalysts. nih.gov Another approach involves a cobalt(II)-catalyzed Michael-type hydroamination of activated olefins. For instance, dibutylamine (B89481) has been successfully added to phenyl vinyl sulfone to yield the corresponding tertiary amine product. tandfonline.com While this specific example uses an activated olefin, it demonstrates the potential of cobalt catalysis in forming tertiary amines via hydroamination.

A one-pot method for the anti-Markovnikov hydroamination of terminal alkenes involves hydroboration followed by a copper-catalyzed electrophilic amination of the resulting alkyl borane. organic-chemistry.org This process transforms terminal alkenes into tertiary alkyl amines with excellent regioselectivity and is compatible with a variety of functional groups. organic-chemistry.org

Mechanistic Pathways of Hydroamination in the Context of Tertiary Amine Formation

The mechanisms of hydroamination are diverse and depend heavily on the catalyst system employed. libretexts.org

Early Transition Metals and Lanthanides: Catalysts based on electropositive metals like lanthanides typically operate through the formation of a metal-amido species. wikipedia.orglibretexts.org This intermediate then undergoes nucleophilic addition to the alkene. The catalytic cycle begins with the deprotonation of the amine by a metal complex to form a metal amide. This amide then adds to the olefin (insertion step), and subsequent protonolysis with another amine molecule releases the tertiary amine product and regenerates the active catalyst. wikipedia.orgacs.org

Late Transition Metals: The mechanisms for late transition metal-catalyzed hydroamination are less understood but are generally thought to involve either amine activation via N-H insertion or alkene activation via π-coordination. libretexts.orgwikipedia.org For instance, some iridium-catalyzed reactions proceed via oxidative addition of the amine, followed by alkene insertion and reductive elimination. libretexts.org In contrast, palladium-catalyzed systems may involve the coordination of the alkene, followed by an external attack of the amine on the coordinated double bond. wikipedia.org

Photocatalytic Mechanism: In the iridium-based photocatalytic system for adding secondary amines to olefins, the key step is the generation of an aminium radical cation. nih.govuniv-smb.fr This is formed through an electron transfer from the secondary amine to the excited state of the iridium photocatalyst. This radical cation is then attacked by the olefin, leading to the formation of a new C-N bond and a carbon-centered radical, which is subsequently reduced and protonated to yield the final tertiary amine product. nih.gov

Reductive Amination as a Route to N,N-Di-n-Butylethylamine Precursors

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine. masterorganicchemistry.comorganicchemistrytutor.com The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com This method can be used to synthesize the precursor N-butylethylamine, which can then be alkylated to form N,N-di-n-butylethylamine.

The synthesis of N-butylethylamine, a precursor, can be achieved via the reductive amination of butyraldehyde (B50154) with ethylamine. This reaction is typically performed under hydrogenation conditions using catalysts like Raney nickel or palladium. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly mild and selective for reducing the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org Iridium catalysts have also been developed that allow for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds under mild conditions, using formic acid or ammonium formate (B1220265) as the hydrogen source. kanto.co.jp

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate. organicchemistrytutor.com This imine is then reduced by a hydride source to give the final secondary amine product, N-butylethylamine. masterorganicchemistry.comorganicchemistrytutor.com This precursor can then undergo a second alkylation step, as described in section 2.1, to yield the target tertiary amine, N,N-di-n-butylethylamine.

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, can also reduce aldehydes/ketones. | masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, and a common choice for reductive amination. | masterorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | - | Effective but can require higher pressures/temperatures. |

Green Chemistry Principles in the Synthesis of N,N-Di-n-Butylethylamine

The application of green chemistry principles to the synthesis of amines is a pivotal area of contemporary chemical research, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. For the production of N,N-di-n-butylethylamine, this involves moving away from traditional methods that often use stoichiometric and hazardous alkylating agents, such as alkyl halides, towards more atom-economical and environmentally benign catalytic processes.

The development of solvent-free and environmentally benign synthetic routes to tertiary amines like N,N-di-n-butylethylamine is centered on the catalytic N-alkylation of secondary amines with alcohols. These protocols align with green chemistry principles by using alcohols as clean alkylating agents, where water is the sole theoretical byproduct. A key strategy in this field is the "borrowing hydrogen" (BH) or "hydrogen auto-transfer" (HA) methodology. rsc.orgchemrxiv.orgdicp.ac.cn This process involves the temporary abstraction of hydrogen from an alcohol by a transition metal catalyst to form an aldehyde intermediate in situ. This aldehyde then undergoes condensation with a secondary amine, such as di-n-butylamine, to form an enamine or iminium ion, which is subsequently reduced by the "borrowed" hydrogen to yield the final tertiary amine product. chemrxiv.org

Several transition metal-based catalytic systems have proven effective for this transformation under solvent-free conditions.

Catalytic Systems and Research Findings:

Iridium-Based Catalysts: Iridium complexes, such as [Cp*IrCl2]2, are highly effective for the N-alkylation of amines with alcohols. rsc.orgdicp.ac.cn Research has shown that these reactions can be conducted under solvent-free conditions, sometimes facilitated by microwave irradiation, which can reduce reaction times and improve energy efficiency. rsc.orgdicp.ac.cn These methods are versatile and can be applied to the di- and trialkylation of amines, making them suitable for the synthesis of tertiary amines from secondary amine precursors. rsc.org

Platinum-Based Heterogeneous Catalysts: A significant advancement in green catalytic synthesis is the use of heterogeneous catalysts, which can be easily recovered and recycled. A bimetallic Pt-Sn/γ-Al2O3 catalyst has been successfully employed for the N-alkylation of secondary amines with alcohols under solvent-free conditions. This system demonstrates high catalytic activity and provides a green and concise method for accessing higher-order amines. The scalability of this protocol has been demonstrated, highlighting its potential for industrial application.

Palladium-Based Catalysts: Palladium catalysts, including palladium on carbon (Pd/C), have been used for the N-alkylation of amines. chemrxiv.org Solvent-free conditions, often coupled with microwave heating, have been optimized for these reactions. The "borrowing hydrogen" mechanism is also operative here, offering an atom-economic pathway to the desired amine products. chemrxiv.org

Electrocatalytic Methods: A novel and green approach involves the electrocatalytic N-alkylation of amines with alcohols. osti.gov This method can operate under base- and solvent-free conditions. For instance, the synthesis of diethylbutylamine, a compound structurally related to N,N-di-n-butylethylamine, has been achieved by reacting diethylamine (B46881) with n-butanol, demonstrating the feasibility of this clean energy-driven protocol. osti.gov

The following table summarizes representative findings for the synthesis of tertiary amines using green, solvent-free, or environmentally friendly protocols applicable to the synthesis of N,N-di-n-butylethylamine from di-n-butylamine and an ethylating agent like ethanol (B145695).

Interactive Data Table: Catalytic N-Alkylation of Amines under Green Conditions

| Catalyst System | Amine Substrate | Alkylating Agent | Conditions | Yield of Tertiary Amine | Reference |

| Pt-Sn/γ-Al₂O₃ | Secondary Amines (General) | Primary Alcohols | Solvent-free, 130-150 °C | High yields reported | |

| [Cp*IrCl₂]₂ | Secondary Amines (General) | Alcohols | Solvent-free, Microwave | Good to excellent yields | rsc.orgdicp.ac.cn |

| Ru(II) Complex | Secondary Amides | Hydrosiloxanes | Not specified | High selectivity for tertiary amines | acs.org |

| Pd/C | Aromatic Amines | Alcohols | Microwave irradiation | Excellent yields reported | chemrxiv.org |

| Ag/Al₂O₃ | Secondary Amines | Primary Alcohols | Xylene, 120 °C | Active and selective | osti.gov |

| Electrocatalysis (Pt black) | Diethylamine | n-Butanol | Neat, Ambient Temp. | 52% | osti.gov |

These advanced methodologies underscore a significant shift towards sustainable chemical manufacturing. By eliminating organic solvents, utilizing benign reactants like alcohols, and employing recyclable catalysts, the synthesis of compounds such as N,N-di-n-butylethylamine can be achieved with a substantially reduced environmental footprint.

Reaction Chemistry and Functionalization of N,n Di N Butylethylamine

Electrophilic and Nucleophilic Reactivity Profiles

N,N-di-n-butylethylamine, a tertiary amine, is characterized by a nitrogen atom bonded to two n-butyl groups and one ethyl group. The reactivity of the molecule is dominated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. rsc.org When it donates this lone pair to a proton (H+), it acts as a Brønsted-Lowry base. emcochemicals.com When it attacks an electron-deficient atom other than hydrogen, it functions as a nucleophile. emcochemicals.com

The molecule's reactivity is significantly influenced by steric hindrance. The presence of two bulky n-butyl groups and an ethyl group around the nitrogen center shields the lone pair, making it a sterically hindered amine. emcochemicals.com This steric bulk diminishes its effectiveness as a nucleophile, particularly in reactions with sterically demanding electrophiles, as the bulky groups impede the approach to the reaction center. sigmaaldrich.com However, this same steric hindrance makes it an effective non-nucleophilic base in certain applications, where it can deprotonate acidic compounds without engaging in competing nucleophilic side reactions. Its utility as a catalyst in specific organic transformations, such as in the synthesis of rapamycin (B549165) derivatives, relies on this basicity. google.com

In reactions with acids, N,N-di-n-butylethylamine reacts exothermically to form the corresponding ammonium (B1175870) salts. nih.gov It may be incompatible with various substances, including isocyanates, peroxides, acid halides, and anhydrides. nih.gov

Derivatives and Their Synthetic Pathways

The reaction of tertiary amines with nitrosating agents, such as nitrous acid (HNO₂) or nitrites, can lead to the formation of N-nitrosamines. szabo-scandic.comosha.gov Unlike secondary amines which readily form stable N-nitrosamines, the reaction with tertiary amines is more complex and can proceed through the cleavage of an alkyl group from the nitrogen atom, followed by nitrosation. szabo-scandic.com N,N-di-n-butylethylamine can react with nitrosating agents to potentially form N-nitroso-n-butylethylamine. ontosight.aiineris.frchemeo.com This process is a concern as N-nitroso compounds are often potent carcinogens. szabo-scandic.comscienceasia.org The nitrosation can be catalyzed by various species and can occur under acidic conditions, such as those found in the stomach, if precursor amines and nitrites are ingested. osha.govscienceasia.org

Dithiocarbamates are typically synthesized from primary or secondary amines, which possess at least one N-H bond. asianpubs.orgscholarsresearchlibrary.com The synthesis involves the reaction of the amine with carbon disulfide (CS₂), usually in the presence of a base like sodium hydroxide, to form a dithiocarbamate (B8719985) salt. asianpubs.org For instance, N-butylethylamine, a secondary amine, reacts with carbon disulfide to form N-butyl-N-ethyldithiocarbamate. This dithiocarbamate anion can then chelate to metal ions, such as Nickel(II), to form stable complexes. researchgate.net

Reaction Scheme for N-Butylethylamine: (CH₃CH₂CH₂CH₂) (CH₃CH₂)NH + CS₂ + NaOH → (CH₃CH₂CH₂CH₂) (CH₃CH₂)NCS₂⁻Na⁺ + H₂O

In contrast, N,N-di-n-butylethylamine, as a tertiary amine, lacks the necessary proton on the nitrogen atom and thus cannot form a stable dithiocarbamate derivative through this direct pathway. oup.com However, tertiary amines can act as catalysts in reactions involving carbon disulfide. ntnu.notandfonline.comtandfonline.com They can react with CS₂ to form a reactive, zwitterionic intermediate (R₃N⁺-CS₂⁻). ntnu.noacs.org This intermediate can then transfer the CS₂ group to another nucleophile, facilitating reactions such as the synthesis of 2-mercaptobenzimidazole (B194830) from o-phenylenediamine. ntnu.noacs.org Therefore, while not forming a dithiocarbamate itself, N,N-di-n-butylethylamine could play a catalytic role in dithiocarbamate-related syntheses.

The unique properties of N,N-di-n-butylethylamine make it a useful intermediate and reagent in the synthesis of high-value chemicals. cymitquimica.com Its role as a sterically hindered base is particularly valuable in complex organic syntheses where controlling selectivity is crucial.

In the pharmaceutical industry, N,N-di-n-butylethylamine has been utilized as a catalyst in the synthesis of novel rapamycin derivatives with anti-proliferative properties. google.com In a specific patented process, it is used as a trialkyl amine catalyst to facilitate the displacement of a leaving group from a rapamycin intermediate with a hydroxy-functionalized compound. google.com The steric bulk of the amine is critical for promoting the desired reaction while minimizing side reactions.

While direct examples for N,N-di-n-butylethylamine in agrochemical synthesis are less documented, related secondary amines like di-n-butylamine are key intermediates. iroamine.combasf.com For example, di-n-butylamine is used to produce the insecticide carbosulfan. iroamine.combasf.com This suggests that butyl-substituted amines are an important class of building blocks in the agrochemical sector.

Synthesis of Dithiocarbamate Complexes Utilizing N-Butylethylamine

Interaction with Carbon Dioxide and Carbamate (B1207046) Formation Dynamics

The interaction of amines with carbon dioxide (CO₂) is a fundamental process in industrial applications like carbon capture. The reaction pathway is highly dependent on the class of the amine. Primary and secondary amines react directly with CO₂ to form carbamate salts. acs.orgrug.nl

Tertiary amines like N,N-di-n-butylethylamine lack an N-H bond and therefore cannot form carbamates directly. Instead, they function as base catalysts for the hydration of CO₂. acs.orgcore.ac.uk In an aqueous medium, the tertiary amine promotes the reaction between CO₂ and water to form bicarbonate (HCO₃⁻) and a protonated amine cation (R₃NH⁺). acs.org This mechanism offers a different stoichiometry (1:1 amine:CO₂) compared to the 2:1 ratio often seen with primary and secondary amines in carbamate formation, which can be advantageous for CO₂ loading capacity. cymitquimica.com

For tertiary amine-CO₂ systems in aqueous solutions, the equilibrium does not involve significant concentrations of carbamate. The primary equilibrium is the base-catalyzed hydration of CO₂, as shown below.

Table 1: Key Chemical Species in the N,N-di-n-butylethylamine-CO₂-H₂O System

| Compound Name | Chemical Formula | Role in Equilibrium |

| N,N-di-n-butylethylamine | (CH₃CH₂CH₂CH₂)₂(C₂H₅)N | Base Catalyst |

| Carbon Dioxide | CO₂ | Reactant |

| Water | H₂O | Reactant |

| N,N-di-n-butylethylammonium ion | (CH₃CH₂CH₂CH₂)₂(C₂H₅)NH⁺ | Product (Protonated Amine) |

| Bicarbonate ion | HCO₃⁻ | Product |

Kinetic and Thermodynamic Aspects of CO₂ Capture by Tertiary Amines

The efficiency of CO₂ capture using aqueous amine solutions is fundamentally governed by the interplay of kinetics and thermodynamics. Tertiary amines, as a class, exhibit distinct characteristics compared to primary and secondary amines. Generally, they are noted for having a higher theoretical CO₂ loading capacity and a lower heat of reaction, which is advantageous for reducing the energy penalty associated with solvent regeneration. acspubs.orgacs.orgaidic.it However, their reaction rates with CO₂ are typically slower. aidic.itutwente.nlmdpi.com

The reaction between a tertiary amine (represented as R₃N) and CO₂ in an aqueous environment does not proceed through the direct formation of a stable carbamate, which is the primary pathway for primary and secondary amines. Instead, the tertiary amine acts as a base, catalyzing the hydration of CO₂ to form bicarbonate and a protonated amine, as shown in the following reaction:

CO₂ + R₃N + H₂O ⇌ R₃NH⁺ + HCO₃⁻

This mechanism leads to a theoretical maximum loading capacity of one mole of CO₂ per mole of amine, which is double that of primary and secondary amines that form carbamates. aidic.it

Research Findings on Tertiary Amines:

Numerous studies have been conducted to screen and compare various tertiary amines to identify candidates with optimal performance for industrial CO₂ capture. acs.orgresearchgate.netresearchgate.net These investigations typically measure and compare key performance indicators such as absorption rate, equilibrium CO₂ loading, cyclic capacity, and the heat of reaction. For instance, a comparative study of 24 different tertiary amines provided foundational data for understanding structure-activity relationships, though specific data for N,N-di-n-butylethylamine is not detailed in readily available literature. acs.orgresearchgate.netresearchgate.net The goal of such screening is to find amines that offer a favorable balance between a high absorption rate and a low energy requirement for regeneration. acspubs.orgmaterialsdesign.com

Computational methods, including molecular simulations and machine learning, are increasingly being used to screen hundreds of potential tertiary amine candidates to predict their CO₂ absorption rates and thermodynamic properties, thereby guiding experimental efforts. researchgate.netresearchgate.net These models aim to elucidate how the molecular structure of an amine influences its basicity (pKa) and the free energy of absorption, which are critical parameters for its effectiveness in CO₂ capture. researchgate.netresearchgate.net

While comprehensive, publicly accessible data tables detailing the specific kinetic and thermodynamic parameters for N,N-di-n-butylethylamine in CO₂ capture are not available in the reviewed literature, the general principles governing tertiary amines provide a framework for understanding its potential behavior. The performance would be influenced by the steric hindrance around the nitrogen atom and the basicity of the amine.

Applications in Materials Science and Polymer Chemistry

N,N-Di-n-Butylethylamine as a Polymer Additive and Modifier

As a polymer additive, amines can serve various functions, including acting as catalysts, curing agents, and property modifiers. While specific data on N,N-di-n-butylethylamine is limited in some of these roles, the well-documented functions of structurally similar amines, such as Di-n-butylamine (a secondary amine), provide a strong indication of its potential applications.

Plasticizers are additives that increase the flexibility and durability of a material. In polymer matrices like polyvinyl chloride (PVC), they work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature.

While the literature frequently cites the use of Di-n-butylamine as a plasticizer in PVC matrices atamanchemicals.comfishersci.atsanjaychemindia.comthermofisher.com, specific research detailing the plasticizing effects of N,N-di-n-butylethylamine is not as prevalent. However, based on the function of related amines, it is plausible that N,N-di-n-butylethylamine could exhibit similar properties. The principle relies on the amine's molecular size and polarity to interfere with polymer chain cohesion.

Table 1: Comparison of Related Amines in Polymer Applications

| Compound Name | Chemical Formula | Type | Documented Application | Reference(s) |

| N,N-Di-n-butylethylamine | C₁₀H₂₃N | Tertiary Amine | Neutralizing agent in polyurethane production. | |

| Di-n-butylamine (DBA) | C₈H₁₉N | Secondary Amine | Plasticizer in PVC; Corrosion inhibitor. | atamanchemicals.comfishersci.atsanjaychemindia.com |

| n-Butylbenzenesulfonamide | C₁₀H₁₅NO₂S | Amide | Plasticizer for nylon. atamanchemicals.com |

The vulcanization process, which enhances the mechanical properties of rubber, is often expedited by chemical accelerators. Amines and their derivatives are crucial precursors in the synthesis of these accelerators.

The production of widely used rubber accelerators often involves Di-n-butylamine (DBA) . iroamine.com It serves as a raw material for manufacturing dithiocarbamate (B8719985) accelerators, such as Zinc Di-n-butyl Dithiocarbamate (ZBDC), and thiuram accelerators. atamanchemicals.comfishersci.atsanjaychemindia.comiroamine.comalkylamines.comrxchemicals.com These accelerators play a significant role in the vulcanization of both natural and synthetic rubbers. fishersci.atsanjaychemindia.com For instance, DBA is a key intermediate in producing dibutyl thiocarbamates, which are employed as accelerators in the rubber chemical industry. iroamine.com

While direct evidence for N,N-di-n-butylethylamine's role as a primary precursor for mainstream accelerators is scarce, tertiary amines can act as catalysts or neutralizers in various polymer production processes.

Plasticizer Properties in Polymer Matrices (e.g., PVC)

Integration into Dynamic Covalent Polymer Systems

A significant area of modern polymer chemistry is the development of "smart" materials capable of responding to external stimuli. This is often achieved through dynamic covalent chemistry, where reversible chemical bonds are incorporated into a polymer network. The sterically hindered nature of N,N-di-n-butylethylamine makes it a theoretical candidate for such systems, particularly those involving Hindered Urea (B33335) Bonds (HUBs).

Hindered Urea Bonds (HUBs) are dynamic covalent bonds formed from the reaction of an isocyanate with a sterically bulky amine. nih.govresearchgate.net The steric hindrance provided by the bulky substituents destabilizes the urea bond, allowing it to reversibly dissociate into its constituent amine and isocyanate under mild conditions, such as gentle heating. nih.govnih.gov This reversibility is the cornerstone of the dynamic properties of the resulting polymers.

The formation of a HUB is an equilibrium reaction. The bulkier the substituent on the amine's nitrogen atom, the more the equilibrium is shifted towards the dissociated state, making the bond more dynamic. nih.gov Research has explored various hindered amines for this purpose, including N,N'-di-tert-butylethylenediamine and tert-butyl-ethylamine, to create polymers with tunable dynamic properties. researchgate.netnih.govuu.nl

N,N-Di-n-butylethylamine, as a tertiary amine with two n-butyl groups, provides significant steric bulk around the nitrogen atom. This structure suggests it could react with isocyanates to form a highly hindered and thus dynamic urea-like linkage (a quaternary urea salt), making it a potential component for creating reprocessable and self-healing materials.

Table 2: Examples of Hindered Amines in Dynamic Polymer Synthesis

| Hindered Amine | Resulting Dynamic Bond/Polymer | Key Properties | Reference(s) |

| N,N'-di-tert-butylethylenediamine | Poly(urethane-urea) with TBEU bonds | Catalyst-free dynamic behavior, autonomous self-repair at low temperatures. | researchgate.netnih.govuu.nl |

| tert-butyl-ethylamine | Forms 1-(tert-butyl)-1-ethylurea (TBEU) | Fast dynamic exchange, enables self-healing polymers. | researchgate.net |

| Diisopropylamine (B44863) | Forms less dynamic HUBs compared to t-butyl amines | Allows for tuning of polymer reversibility. | researchgate.net |

The reversible nature of Hindered Urea Bonds is a powerful tool for designing self-healing polymers. nih.govresearchgate.net When a polymer network crosslinked with HUBs is damaged (e.g., cut or scratched), applying an external stimulus like mild heat can cause the HUBs to dissociate. researchgate.net This allows the polymer chains to flow and rebond across the damaged interface once the stimulus is removed, effectively healing the material. nih.gov

Polymers based on poly(urethane-urea)s have been synthesized using hindered amines like N,N'-di-tert-butylethylenediamine, demonstrating autonomous repair at temperatures as low as 37°C. researchgate.net The process relies on the dynamic exchange of the HUBs, which allows the polymer network to reconfigure itself and restore mechanical integrity. nih.gov Given that N,N-di-n-butylethylamine possesses the necessary steric hindrance, its incorporation into polymer backbones could, in principle, yield materials with similar intrinsic self-healing capabilities.

Dynamic covalent chemistry, particularly involving HUBs, has been extended to the creation of advanced nanocomposite materials. These materials combine the properties of a polymer matrix with those of nanoscale fillers to achieve unique functionalities.

One study demonstrated the synthesis of nanocomposites using poly(n-butyl acrylate) grafted onto Fe₃O₄ nanoparticles. mdpi.com The crosslinking of this system was achieved via a dynamic urea exchange reaction using a difunctional hindered amine, 1,2-bis(tert-butyl)ethylenediamine (BBED). This reaction created inter-chain HUBs, forming a robust but reprocessable network. mdpi.com A key part of this process was the removal of the smaller, monofunctional hindered amine, tert-butylethylamine, which was displaced during the exchange reaction. mdpi.com

The resulting nanocomposites exhibited several desirable properties directly attributable to the dynamic HUB crosslinks and the nanoparticle filler:

Reprocessability: The materials could be reshaped and reformed upon heating due to the reversible nature of the HUBs. mdpi.com

Shape Memory: The crosslinked network allowed the material to be fixed into a temporary shape and later recover its original form upon heating. mdpi.com

Photo- and Magnetic-Thermal Properties: The presence of Fe₃O₄ nanoparticles endowed the nanocomposites with the ability to generate heat in response to light or a magnetic field, enabling non-contact triggering of shape changes. mdpi.com

This research highlights a sophisticated application for hindered amines in materials science. Although N,N-di-n-butylethylamine was not used directly, the principles demonstrate how its structural features could be leveraged to create similar functional organic-inorganic hybrid materials.

Biological and Biomedical Research Investigations Involving N,n Di N Butylethylamine

Mechanistic Studies of Biological Interactions and Metabolism

The metabolism of tertiary amines like N,N-di-n-butylethylamine is a critical area of study due to the potential for the formation of reactive and potentially toxic metabolites. Research in this area focuses on understanding the enzymatic processes involved and the subsequent chemical transformations that occur within a biological system.

In Vivo Nitrosation Mechanisms and N-Nitrosodibutylamine Formation Potential

The in vivo nitrosation of secondary and tertiary amines is a significant area of toxicological research because the resulting N-nitroso compounds are often potent carcinogens. fhi.nonih.gov Tertiary amines, such as N,N-di-n-butylethylamine, can undergo nitrosative dealkylation to form N-nitrosamines. This process involves the reaction of the amine with a nitrosating agent, such as nitrite, under acidic conditions like those found in the stomach. osha.govbiotech-asia.org

The formation of N-nitrosodibutylamine (NDBA) from precursor amines is a known risk. osha.govscbt.com The mechanism for the nitrosation of tertiary amines includes a dealkylative step, which generally results in a slower rate of N-nitrosamine formation compared to secondary amines. usp.org Studies have shown that the rate of nitrosation is influenced by pH, with a higher risk of formation at a pH below 6. usp.org The metabolic activation of N-nitrosodialkylamines is thought to proceed through the enzymatic hydroxylation of the carbon atom adjacent (in the alpha position) to the N-nitroso group, ultimately leading to a carcinogenic species. osha.gov

Several studies have investigated the in vivo potential of di-n-butylamine to form N-nitrosodibutylamine in the presence of nitrate (B79036). fhi.no The source of volatile N-nitrosamines found in the human body has been suggested to be the in vivo nitrosation of ingested secondary and tertiary amines. osha.gov

Metabolic Fate and Biotransformation Pathways of Tertiary Amines

The biotransformation of tertiary amines is a complex process mediated by various enzyme systems, primarily cytochrome P450 (P450) and monoamine oxidases (MAO). acs.org These enzymes catalyze oxidative N-dealkylation reactions, which involve the cleavage of a carbon-nitrogen bond. acs.orgneu.edu.tr

For tertiary amines, two major metabolic pathways are N-oxidation and N-dealkylation. ethz.chresearchgate.net N-dealkylation proceeds via the formation of an iminium intermediate, which is then hydrolyzed to yield a secondary amine and an aldehyde. acs.org In the case of N,N-di-n-butylethylamine, N-de-ethylation would produce di-n-butylamine and acetaldehyde, while N-debutylation would yield N-ethyl-n-butylamine and butyraldehyde (B50154).

The table below outlines the primary metabolic pathways for tertiary amines.

| Metabolic Pathway | Enzyme System(s) | Intermediate(s) | Product(s) |

| N-Dealkylation | Cytochrome P450, Monoamine Oxidase (MAO) | Iminium ion | Secondary Amine, Aldehyde |

| N-Oxidation | Flavin-containing Monooxygenases (FMO) | N-oxide | N-oxide derivative |

This table summarizes the general metabolic pathways for tertiary amines based on available research.

Roles in Pharmaceutical Synthesis and Drug Delivery Research

Beyond its role in metabolic studies, N,N-di-n-butylethylamine and related structures are utilized in the synthesis of pharmaceutical compounds and are investigated for their potential biological activities.

N,N-Di-n-Butylethylamine as an Intermediate for Pharmaceutical Compounds

N,N-di-n-butylethylamine serves as an intermediate or a reagent in the synthesis of various pharmaceutical compounds. google.com Tertiary amines, including N,N-di-n-butylethylamine, are used as non-nucleophilic bases in various chemical reactions to scavenge protons. For instance, in the synthesis of O-alkylated rapamycin (B549165) derivatives, which have immunosuppressive properties, a trialkylamine such as N,N-di-n-butylethylamine can be used. google.comgoogle.com

The following table provides examples of pharmaceutical syntheses where related dialkyl or trialkylamines are used.

| Pharmaceutical Class | Specific Compound/Derivative | Role of Amine |

| Immunosuppressants | O-alkylated rapamycin derivatives | Base (proton scavenger) |

| Antifungals | Amphotericin B urea (B33335) derivatives | Nucleophile to form urea |

This table illustrates the role of amines as intermediates in the synthesis of pharmaceutical compounds. google.comgoogle.comgoogleapis.com

Research on Biological Activities of N,N-Di-n-Butylethylamine-Containing Structures (e.g., Cancer Inhibition Research)

Research has also explored the biological activities of larger molecules that contain the N,N-di-n-butylethylamine moiety or similar structures. While N,N-di-n-butylethylamine itself is not typically the active agent, its incorporation into a larger molecular framework can influence the pharmacological properties of the resulting compound.

For example, research into derivatives of the antifungal agent amphotericin B has involved creating urea derivatives at the C16 position. googleapis.com This is achieved by reacting an oxazolidinone intermediate with various secondary amines to open the ring and form a urea. googleapis.com While N,N-di-n-butylethylamine is not explicitly mentioned as the amine used in the provided examples, the synthesis strategy is applicable to a range of secondary and by extension, tertiary amines in related reactions. The resulting derivatives have been shown to maintain antifungal activity, with some exhibiting reduced toxicity compared to the parent compound. googleapis.com

Advanced Analytical and Spectroscopic Characterization of N,n Di N Butylethylamine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental in identifying the structural components of N,N-Di-n-butylethylamine.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For aliphatic amines like N,N-Di-n-butylethylamine, the absence of N-H stretching vibrations in the 3300-3500 cm⁻¹ region confirms its tertiary nature. libretexts.org Key spectral features for N,N-Di-n-butylethylamine include:

C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ range.

C-N Stretching: The C-N stretching absorption for aliphatic amines is found in the 1000-1250 cm⁻¹ region. libretexts.org

CH₂ and CH₃ Bending: Vibrations corresponding to the bending of CH₂ and CH₃ groups appear in the 1350-1480 cm⁻¹ range.

The analysis of FT-IR spectra is crucial for confirming the presence of the ethyl and n-butyl groups and the tertiary amine functionality.

Table 1: Characteristic FT-IR Absorptions for Aliphatic Amines

| Functional Group | Absorption Range (cm⁻¹) | Notes |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | Indicates the presence of the butyl and ethyl alkyl chains. |

| C-N Stretch | 1000-1250 | Characteristic of aliphatic amines. libretexts.org |

| CH₂/CH₃ Bending | 1350-1480 | Relates to the methylene (B1212753) and methyl groups in the structure. |

| N-H Stretch | 3300-3500 | Absence of a peak in this region confirms a tertiary amine. libretexts.org |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. It is effective for observing the vibrations of the carbon backbone. In aliphatic amines, the C-C stretching modes are prominent in the Raman spectrum. uc.pt The relative intensity of the C-C stretching mode can be used as an indicator of the conformational order (trans vs. gauche) within the alkyl chains. uc.pt For N,N-Di-n-butylethylamine, FT-Raman can elucidate the conformational preferences of the n-butyl and ethyl groups. The technique is also sensitive to the symmetric vibrations of the molecule, providing a more complete picture of its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise chemical environment of the hydrogen and carbon atoms within the N,N-Di-n-butylethylamine molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Environment Determination

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and connectivity of a molecule.

¹H NMR: The proton NMR spectrum of N,N-Di-n-butylethylamine will show distinct signals for the protons on the ethyl and n-butyl groups. chegg.com The hydrogens on the carbons directly attached to the nitrogen atom are deshielded and appear downfield, typically in the range of 2.3-3.0 ppm. libretexts.org The chemical shifts and splitting patterns of the other protons will correspond to their positions within the alkyl chains.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and appear at higher chemical shifts (downfield) compared to other alkyl carbons, typically in the 10-65 ppm range. libretexts.orgdocbrown.info The N,N-di-n-butylamino group is known to be a strong electron-donor, which can influence the chemical shifts of nearby carbon atoms. mdpi.com

Table 2: Predicted NMR Chemical Shifts (δ) for N,N-Di-n-Butylethylamine

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| N-C H₂-CH₃ | ~2.5 | ~47 |

| N-CH₂-C H₃ | ~1.0 | ~12 |

| N-C H₂-CH₂CH₂CH₃ | ~2.4 | ~54 |

| N-CH₂-C H₂CH₂CH₃ | ~1.4 | ~30 |

| N-CH₂CH₂-C H₂CH₃ | ~1.3 | ~21 |

| N-CH₂CH₂CH₂-C H₃ | ~0.9 | ~14 |

Advanced NMR Techniques for Conformational and Dynamic Studies

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational and dynamic processes within the N,N-Di-n-butylethylamine molecule. acs.org Tertiary amines can undergo processes such as nitrogen inversion and rotation around C-N bonds. acs.org Variable-temperature NMR studies can provide information on the energy barriers associated with these processes. researchgate.netrsc.org Techniques like 2D EXSY (Exchange Spectroscopy) can be used to investigate the rates of exchange between different conformations. acs.org These advanced methods allow for a deeper understanding of the molecule's behavior in solution.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of a compound and for identifying and quantifying impurities. resolvemass.cabiomedres.us When N,N-Di-n-butylethylamine is analyzed by mass spectrometry, the molecular ion peak ([M]⁺) will be observed, confirming its molecular weight.

The fragmentation pattern in the mass spectrum provides structural information. For aliphatic amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable, nitrogen-containing cation. The fragmentation pattern is reproducible and can be used to confirm the structure of the molecule. acdlabs.com

Furthermore, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for impurity profiling. resolvemass.ca This method separates the components of a sample before they are introduced into the mass spectrometer, allowing for the detection, identification, and quantification of even trace-level impurities that may be present from the synthesis or degradation of N,N-Di-n-butylethylamine. biomedres.usijrpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including tertiary amines like N,N-di-n-butylethylamine. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Principle of Analysis

In GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the sample through a capillary column. The column's stationary phase interacts differently with the various components of the sample, leading to their separation based on factors like boiling point and polarity. As each separated component elutes from the column, it enters the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment into a pattern of characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records the intensity of each ion. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries or known standards.

Challenges in Tertiary Amine Analysis

The direct analysis of tertiary amines by GC can sometimes be challenging due to their polar nature, which can lead to peak tailing on standard non-polar or mid-polar GC columns. This phenomenon can adversely affect peak shape, resolution, and quantification accuracy. To overcome this, several strategies can be employed:

Research Findings and Applications

While specific GC-MS studies focusing exclusively on N,N-di-n-butylethylamine are not extensively detailed in the public domain, the principles of tertiary amine analysis are well-established. For instance, research on the analysis of other tertiary amines, such as those related to MDMA, has demonstrated the capability of GC-MS to differentiate between isomers when coupled with techniques like infrared detection (GC-IRD). ojp.gov Furthermore, methods have been developed for the determination of various aliphatic amines in workplace air using headspace GC-MS, highlighting the technique's sensitivity and applicability for trace-level detection. baua.de

In the context of industrial applications, GC is used for the quantitative analysis of fatty alkyl dimethyl tertiary amines, demonstrating its suitability for process control and quality assessment in manufacturing. chrom-china.com The data obtained from GC-MS analysis is crucial for ensuring product purity and identifying potential impurities. The mass spectrum of a related compound, N-butylethylamine, shows characteristic fragmentation patterns that are used for its identification. nih.gov

Illustrative GC-MS Data for a Tertiary Amine

The following table provides a hypothetical example of the kind of data that would be obtained from a GC-MS analysis of a sample containing N,N-di-n-butylethylamine.

| Parameter | Value |

|---|---|

| Retention Time (min) | 8.52 |

| Major Mass Fragments (m/z) | 114 (M-29), 86, 58, 43 |

| Quantification Ion (m/z) | 114 |

| Qualifier Ions (m/z) | 86, 58 |

This table is for illustrative purposes and does not represent actual experimental data for N,N-di-n-butylethylamine from the provided search results.

The retention time is the specific time at which the compound elutes from the GC column, and the mass fragments are the characteristic pieces of the molecule observed in the mass spectrum. The quantification ion is typically a prominent and specific ion used for calculating the concentration of the analyte, while qualifier ions are used for confirmation of the analyte's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While GC-MS is highly effective for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of non-volatile, thermally labile, or highly polar compounds. In the context of N,N-di-n-butylethylamine, LC-MS becomes particularly relevant when analyzing its non-volatile derivatives or when the compound is present in complex matrices that are not amenable to direct GC analysis.

Principle of Analysis

LC-MS couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. In HPLC, a liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A liquid solvent (mobile phase) is pumped through the column, and the sample components are separated based on their differential interactions with the stationary and mobile phases.

After eluting from the HPLC column, the separated components are introduced into the mass spectrometer. A critical component of the LC-MS interface is the ion source, which is responsible for removing the solvent and ionizing the analyte molecules. Common ionization techniques used in LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that is particularly well-suited for polar and large molecules, often producing a protonated molecule [M+H]+, which provides molecular weight information. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio.

Applications for Non-Volatile Derivatives

N,N-di-n-butylethylamine itself is a relatively volatile compound suitable for GC-MS. However, in various chemical reactions or biological systems, it can be converted into non-volatile derivatives. For example, it could be part of a larger, non-volatile molecule, or it could be intentionally derivatized to enhance its detection by other analytical methods.

Research Findings and Method Development

While specific LC-MS methods for N,N-di-n-butylethylamine derivatives are not detailed in the provided search results, the general applicability of LC-MS for amine analysis is well-established. For instance, LC-MS is a standard technique for the analysis of various amines and their derivatives in environmental and biological samples. The development of an LC-MS method would involve optimizing several parameters:

Illustrative LC-MS Data for a Hypothetical Derivative

The following table illustrates the type of data that might be obtained from an LC-MS analysis of a hypothetical non-volatile derivative of N,N-di-n-butylethylamine, such as its quaternary ammonium iodide salt.

| Parameter | Value |

|---|---|

| Retention Time (min) | 4.75 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 144.17 (M+) |

| Major Product Ions (MS/MS) | 114.1, 86.1, 58.1 |

This table is for illustrative purposes and does not represent actual experimental data from the provided search results.

In this example, the precursor ion represents the intact ionized molecule of the N,N-di-n-butylethylammonium cation. The product ions are fragments generated in a tandem mass spectrometry (MS/MS) experiment, which can be used for structural confirmation and highly selective quantification.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of N,N-di-n-butylethylamine in various samples. The choice of technique depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a premier analytical technique for the separation and analysis of volatile compounds like N,N-di-n-butylethylamine. It is widely employed for assessing the purity of the compound and for analyzing its presence in complex mixtures.

Principle of Separation

In GC, a sample containing the analyte is vaporized and swept by a carrier gas (mobile phase) through a long, thin tube known as a column. The inner wall of the column is coated with a stationary phase. The separation of components in the mixture is achieved based on their differential partitioning between the mobile and stationary phases. Compounds that are more volatile and have a lower affinity for the stationary phase travel through the column faster and elute first.

A detector at the end of the column measures the quantity of each component as it elutes. The Flame Ionization Detector (FID) is a common detector for organic compounds and provides a response that is proportional to the mass of carbon atoms entering the flame. This makes it an excellent choice for quantitative analysis.

Purity Assessment

For purity assessment of N,N-di-n-butylethylamine, a GC-FID method would be developed. A small, known amount of the sample is dissolved in a suitable solvent and injected into the GC. The resulting chromatogram will show a major peak corresponding to N,N-di-n-butylethylamine and potentially smaller peaks for any volatile impurities. The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Mixture Analysis

GC is also invaluable for analyzing mixtures containing N,N-di-n-butylethylamine. By carefully selecting the GC column and temperature program, it is possible to separate N,N-di-n-butylethylamine from other components in the mixture, such as starting materials, byproducts, or other amines. The retention time, the time it takes for a compound to travel through the column, is a characteristic property of a compound under a specific set of GC conditions and is used for its identification. For quantitative analysis, a calibration curve is typically prepared using standards of known concentrations.

Research Findings

Research has demonstrated the successful application of GC for the analysis of various amines. For instance, a GC method using a capillary column and a flame ionization detector was developed for the determination of fatty alkyl dimethyl tertiary amines. chrom-china.com This method showed excellent linearity, low detection limits, and high recovery, making it suitable for industrial process control. chrom-china.com While tertiary amines can sometimes exhibit peak tailing, this can often be mitigated by using specialized columns or by optimizing the analytical conditions. researchgate.net

Illustrative GC Purity Data

The following table presents a hypothetical data set from a GC-FID analysis for the purity assessment of an N,N-di-n-butylethylamine sample.

| Peak No. | Retention Time (min) | Component | Area (%) |

|---|---|---|---|

| 1 | 5.21 | Impurity A | 0.25 |

| 2 | 6.89 | Impurity B | 0.45 |

| 3 | 8.52 | N,N-Di-n-butylethylamine | 99.20 |

| 4 | 9.15 | Impurity C | 0.10 |

This table is for illustrative purposes and does not represent actual experimental data from the provided search results.

This data indicates a purity of 99.20% for N,N-di-n-butylethylamine, with three minor impurities detected.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly useful for compounds that are non-volatile, thermally unstable, or lack the volatility for gas chromatography. While N,N-di-n-butylethylamine itself is amenable to GC, HPLC becomes essential for monitoring reactions where it is a reactant or product, especially when other components in the reaction mixture are non-volatile. It is also a key technique for the purification of N,N-di-n-butylethylamine or its derivatives.

Principle of HPLC

HPLC utilizes a liquid mobile phase to separate the components of a mixture. The sample is injected into a column packed with a solid stationary phase. The separation is based on the differential distribution of the analytes between the stationary and mobile phases. Different modes of HPLC can be used, including normal-phase, reversed-phase, and ion-exchange chromatography, depending on the properties of the compounds to be separated.

A detector at the end of the column measures the concentration of the eluting components. For amines, a UV detector can be used if the molecule contains a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

Reaction Monitoring

HPLC is an excellent tool for monitoring the progress of a chemical reaction. Small aliquots of the reaction mixture can be taken at different time intervals, diluted, and injected into the HPLC. The resulting chromatograms can be used to track the disappearance of starting materials and the appearance of products. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Purification

Preparative HPLC is a variation of analytical HPLC that is used to purify compounds. In preparative HPLC, larger columns are used to handle larger sample loads. The goal is to separate the desired compound from impurities. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined. The solvent is then removed to yield the purified product. This technique is particularly valuable for obtaining high-purity N,N-di-n-butylethylamine or its derivatives for use as standards or in sensitive applications.

Research Findings

The use of HPLC for the analysis of amines and related compounds is widespread. For instance, HPLC is used to determine the purity of compounds like N,N'-Di-1-naphthyl-N,N'-di-2-naphthylbenzidine. vwr.com The choice of the stationary phase, mobile phase, and detector is critical for achieving the desired separation. For a basic compound like N,N-di-n-butylethylamine, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a common starting point.

Illustrative HPLC Reaction Monitoring Data

The following table shows hypothetical data from an HPLC analysis monitoring a reaction where N,N-di-n-butylethylamine is a reactant.

| Time (hours) | Area of Starting Material A | Area of N,N-Di-n-butylethylamine | Area of Product C |

|---|---|---|---|

| 0 | 1,250,000 | 850,000 | 0 |

| 1 | 980,000 | 660,000 | 270,000 |

| 2 | 720,000 | 480,000 | 530,000 |

| 4 | 350,000 | 230,000 | 900,000 |

| 6 | 50,000 | 30,000 | 1,200,000 |

This table is for illustrative purposes and does not represent actual experimental data from the provided search results.

This data clearly shows the consumption of the starting materials and the formation of the product over time, allowing for the determination of the reaction endpoint.

X-ray Diffraction Analysis for Solid-State Structure Determination

Principle of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal. The diffracted X-rays interfere with each other, creating a unique diffraction pattern of spots of varying intensity. The positions and intensities of these spots are dependent on the arrangement of atoms in the crystal.

By measuring the diffraction pattern, a three-dimensional map of the electron density in the crystal can be constructed. From this electron density map, the positions of the individual atoms can be determined, leading to a complete elucidation of the molecular structure.

Application to N,N-Di-n-Butylethylamine

To perform X-ray diffraction analysis on N,N-di-n-butylethylamine, one would typically need to form a crystalline solid. This could be achieved by:

The resulting crystal structure would provide definitive information on:

Research Findings

While a specific crystal structure of N,N-di-n-butylethylamine is not available in the provided search results, the technique of X-ray diffraction is the gold standard for solid-state structure determination of organic molecules. The Cambridge Structural Database (CSD) contains a vast collection of crystal structures for a wide variety of organic and organometallic compounds, including many amines and their derivatives. The structural information obtained from XRD is invaluable for understanding the physical and chemical properties of a compound and for computational modeling studies.

Illustrative Crystallographic Data Table

The following table presents a hypothetical set of crystallographic data that could be obtained for a crystalline derivative of N,N-di-n-butylethylamine.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.25 Å, b = 8.54 Å, c = 12.87 Å |

| α = 90°, β = 105.3°, γ = 90° | |

| Volume | 1085 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.05 g/cm³ |

| R-factor | 0.045 |

This table is for illustrative purposes and does not represent actual experimental data from the provided search results.

This data provides a detailed description of the crystal lattice and the quality of the structure determination (indicated by the R-factor). Such information is fundamental to the field of crystal engineering and materials science.

Computational Chemistry and Theoretical Modeling of N,n Di N Butylethylamine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust computational quantum mechanical method used to study the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgjns.edu.af It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.org This approach simplifies the complex many-electron problem, making it computationally efficient while maintaining a high level of accuracy for predicting molecular geometries and electronic properties. wikipedia.orgresearchgate.net

For N,N-Di-n-butylethylamine, DFT calculations begin with the optimization of its molecular geometry to find the lowest energy conformation. orientjchem.org This process involves algorithms that adjust bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. numberanalytics.com The output provides a detailed three-dimensional structure and essential data for further analysis, such as electronic structure and vibrational frequencies. numberanalytics.com

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a distinct energy level. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In N,N-Di-n-butylethylamine, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons. This makes the nitrogen atom the principal site for electrophilic attack. nih.gov The LUMO, conversely, would be distributed across the antibonding orbitals of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine the energies of these orbitals, allowing for predictions about the molecule's reactivity with other chemical species.

| Orbital | Conceptual Description for N,N-Di-n-butylethylamine | Predicted Chemical Implication |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Primarily localized on the nitrogen lone pair and adjacent C-N sigma bonds. | Acts as an electron donor; site of protonation and reaction with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Distributed over the antibonding σ* orbitals of the C-N and C-C bonds. | Acts as an electron acceptor; involved in reactions with strong nucleophiles or dealkylation processes. nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. sphinxsai.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained for the optimized molecular structure. researchgate.net

While theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled using empirical correction factors to achieve excellent agreement with experimental spectra. dtic.mil Studies on other tertiary amines have established scaling factors for different types of vibrations (e.g., C-H stretch, C-N stretch, CH2 wag). researchgate.netdtic.mil For N,N-Di-n-butylethylamine, DFT would predict characteristic vibrational modes. For instance, C-H stretching vibrations from the butyl and ethyl groups are expected in the 2800-3000 cm⁻¹ region, while C-N stretching vibrations would appear at lower frequencies, typically in the 1000-1200 cm⁻¹ range. sphinxsai.com Comparing these predicted spectra with experimental data helps confirm the molecular structure and assign specific absorption bands to particular vibrational modes. sphinxsai.com

| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Description for N,N-Di-n-butylethylamine |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Asymmetric and symmetric stretching of C-H bonds in the methyl and methylene (B1212753) groups. |

| CH₂ Scissoring | 1450 - 1470 | Bending vibration of the methylene groups in the butyl and ethyl chains. |

| CH₃ Bending | 1370 - 1380 | Symmetric bending (umbrella) mode of the terminal methyl groups. |

| C-N Stretch | 1000 - 1250 | Stretching of the carbon-nitrogen bonds, characteristic of tertiary amines. |

| C-C Stretch | 800 - 1200 | Stretching of the carbon-carbon single bonds within the alkyl chains. |